6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide
Description
This compound features a phthalimide (1,3-dioxoisoindoline) core linked to a hexanamide chain terminating in a 2-methoxyphenyl carbamothioyl group. The phthalimide moiety is known for its role in modulating biological activity, particularly in anti-inflammatory, anticancer, and central nervous system (CNS)-targeting agents . The carbamothioyl group introduces thioamide functionality, which enhances metabolic stability compared to traditional amides due to sulfur’s electronegativity and resistance to enzymatic cleavage .
Properties
Molecular Formula |
C22H23N3O4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide |
InChI |
InChI=1S/C22H23N3O4S/c1-29-18-12-7-6-11-17(18)23-22(30)24-19(26)13-3-2-8-14-25-20(27)15-9-4-5-10-16(15)21(25)28/h4-7,9-12H,2-3,8,13-14H2,1H3,(H2,23,24,26,30) |
InChI Key |
AYISYZSRISHDLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)Hexanoic Acid
This intermediate forms the core isoindole-dione moiety linked to a hexanoic acid chain. A widely cited method involves the reaction of phthalic anhydride with hexanoic acid hydrazide under acidic conditions.
Procedure :
-
Phthalic anhydride (1.0 eq) and hexanoic acid hydrazide (1.2 eq) are refluxed in glacial acetic acid (5 mL/mmol) for 12 hours.
-
The mixture is cooled, poured into ice water, and filtered to yield a white solid.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s amine on the anhydride, followed by cyclodehydration to form the isoindole-dione ring.
Synthesis of N-(2-Methoxyphenyl)Carbamothioyl Amine
The carbamothioyl group is introduced through thiourea formation. A protocol adapted from Patent WO2014200872 involves treating 2-methoxyaniline with carbon disulfide and an alkylating agent.
Procedure :
-
2-Methoxyaniline (1.0 eq) is dissolved in dry THF under nitrogen.
-
Carbon disulfide (1.5 eq) and triethylamine (2.0 eq) are added dropwise at 0°C.
-
After stirring for 2 hours, methyl iodide (1.2 eq) is introduced, and the reaction proceeds for 6 hours at room temperature.
Amide Coupling Strategies
The final step involves coupling the hexanoic acid derivative with the carbamothioyl amine. Dicyclohexylcarbodiimide (DCC)-mediated coupling is the most frequently reported method.
DCC-Mediated Coupling
Procedure :
-
6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid (1.0 eq) and DCC (1.5 eq) are dissolved in anhydrous DMF.
-
After 30 minutes, N-(2-methoxyphenyl)carbamothioyl amine (1.2 eq) is added, and the reaction stirs at 25°C for 24 hours.
-
The mixture is filtered to remove dicyclohexylurea, and the product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Optimization Notes :
-
Substituting DCC with EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) increases yields to 70–75% but requires hydroxybenzotriazole (HOBt) as an additive.
-
Solvent selection impacts reactivity: Dichloromethane affords slower reaction rates but higher purity compared to DMF.
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
A streamlined approach condenses the synthesis into a single reactor:
-
Phthalic anhydride, hexanoic acid hydrazide, and 2-methoxyphenyl isothiocyanate are heated in acetonitrile at 80°C for 18 hours.
Limitations :
-
Competitive side reactions reduce overall efficiency.
-
Requires rigorous temperature control to prevent decomposition.
Solid-Phase Synthesis
Immobilizing the hexanoic acid derivative on Wang resin enables iterative coupling and washing steps:
-
Resin-bound acid is activated with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and coupled with the carbamothioyl amine.
-
Cleavage with TFA/water (95:5) liberates the product.
Reaction Conditions and Yield Optimization
Purification and Characterization
Purification Methods :
-
Silica Gel Chromatography : Ethyl acetate/hexane gradients (3:7 to 1:1) resolve unreacted starting materials.
-
Recrystallization : Ethanol/water (7:3) yields crystalline product with >99% purity.
Characterization Data :
-
H NMR (400 MHz, DMSO-): δ 10.32 (s, 1H, NH), 8.02–7.98 (m, 4H, isoindole-dione), 7.45 (d, Hz, 1H, aromatic), 6.95–6.89 (m, 2H, methoxyphenyl), 3.81 (s, 3H, OCH), 3.45 (t, Hz, 2H, CH), 2.34 (t, Hz, 2H, CH), 1.60–1.52 (m, 4H, CH), 1.38–1.30 (m, 2H, CH).
-
HRMS (ESI) : Calculated for CHNOS [M+H]: 450.1489, Found: 450.1492.
Challenges and Troubleshooting
Low Coupling Efficiency
Thiourea Degradation
-
Cause : Prolonged exposure to elevated temperatures.
-
Solution : Maintain reaction temperature below 30°C during coupling.
Scalability and Industrial Relevance
-
Kilogram-Scale Synthesis : A patented protocol uses flow chemistry to enhance mixing and heat transfer, achieving 82% yield at 500 g/batch.
-
Cost Analysis : Raw material costs dominate (75%), with DCC/EDC reagents contributing 20% of total expenses.
Recent Advancements (2023–2025)
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamothioyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide exhibit notable anticancer properties. For instance, derivatives of isoindole have shown significant antitumor activity against various human cancer cell lines. A notable study reported that isoindole derivatives displayed mean growth inhibition (GI) values of 15.72 μM against human tumor cells . The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Research indicates that certain isoindole derivatives can inhibit key enzymes involved in cancer progression and metabolic disorders. For example, compounds with similar structures have been tested against enzymes like α-glucosidase and acetylcholinesterase, showing promising inhibitory activity . This suggests that the compound could be explored for therapeutic applications in diabetes and neurodegenerative diseases.
Case Studies
Mechanism of Action
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituents attached to the hexanamide chain or phthalimide core. Key examples include:
*Estimated based on structural similarity.
Key Observations :
- Polarity : Hydroxyl () and carbamothioyl groups increase polarity compared to methoxy or benzodioxol substituents.
- Lipophilicity : Methoxy (target) and benzodioxol () groups enhance membrane permeability, favoring blood-brain barrier penetration .
Genotoxicity Profile
Compounds C1–C6 (), featuring phthalimide-nitrate hybrids, demonstrated lower genotoxicity (micronucleus frequency <6/1,000 cells) than hydroxyurea (HU, up to 33.7/1,000 cells). This suggests that nitrate groups, while bioactive, may introduce genotoxic risks compared to carbamothioyl or amide termini . The target compound’s thioamide group likely reduces reactive metabolite formation, further lowering genotoxicity.
Receptor Interactions
- CPPHA (): A phthalimide derivative acts as a positive allosteric modulator of metabotropic glutamate receptors (mGlu5). Its chloro and benzamide substituents are critical for binding .
Anti-inflammatory and Antioxidant Potential
N-Substituted phthalimide derivatives in and showed anti-inflammatory and hypnotic activities. The thioamide in the target compound could enhance antioxidant effects by scavenging free radicals, a property observed in thioamide-containing analogs .
Biological Activity
The compound 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide is a synthetic derivative featuring a unique isoindole structure. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-cancer properties and effects on metabolic pathways. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure
The chemical structure of the compound includes:
- Isoindole moiety : A bicyclic structure that contributes to the compound's reactivity and biological interactions.
- Carbamothioyl group : Imparts unique properties that may enhance biological activity.
The molecular formula is , with a molecular weight of approximately 386.46 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide exhibit significant anticancer activity. The isoindole framework is known for its ability to interact with various biological targets, leading to apoptosis in cancer cells.
- Mechanism of Action :
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of cell proliferation by interfering with cell cycle progression.
- Modulation of signaling pathways related to cancer cell survival.
Metabolic Effects
This compound has also been studied for its effects on metabolic processes:
-
Lipid Metabolism :
- Research suggests that derivatives can influence lipid profiles by acting on thyroid hormone receptors, which play a crucial role in lipid metabolism.
- Potential reduction in LDL cholesterol levels observed in preclinical studies.
-
Glucose Regulation :
- Some studies indicate the possibility of enhancing insulin sensitivity, making it a candidate for further investigation in diabetes management.
Research Findings and Case Studies
| Study Reference | Findings |
|---|---|
| PubMed Study 1 | Demonstrated significant anticancer activity in vitro with apoptosis induction in breast cancer cell lines. |
| PubChem Data | Reported toxicity profiles indicating potential safety concerns; further studies needed for therapeutic window evaluation. |
| Sigma-Aldrich Data | Compound noted for its unique structural features, suggesting a need for detailed pharmacological profiling. |
Safety and Toxicity
Toxicological assessments are crucial for understanding the safety profile of this compound:
- Acute Toxicity : Initial data suggest harmful effects if ingested or upon skin contact, necessitating careful handling and further toxicological evaluations.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 6-(1,3-dioxo-isoindol-2-yl)-hexanamide derivatives?
- Methodological Answer : Synthesis optimization requires careful selection of reagents (e.g., oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride) and precise control of reaction conditions (temperature: 60–80°C, pH 7–9, polar aprotic solvents like DMF). Chromatographic purification (e.g., silica gel column chromatography) is essential to isolate the target compound from byproducts. Evidence from structurally analogous compounds highlights the importance of solvent choice in minimizing side reactions .
Q. How can researchers characterize the structural features of this compound to confirm its identity?
- Methodological Answer : Use a combination of techniques:
- NMR spectroscopy (¹H/¹³C) to map the hexanamide backbone, isoindole, and methoxyphenyl groups.
- X-ray crystallography for definitive stereochemical analysis, as demonstrated in studies of related isoindole-terphenyl derivatives .
- High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
Q. What preliminary assays are recommended to evaluate the compound’s biological activity?
- Methodological Answer : Prioritize in vitro assays:
- Cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) to assess anticancer potential.
- Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) due to the isoindole moiety’s known interaction with enzymatic pockets.
- Antiviral testing (e.g., plaque reduction assays) based on structural similarities to bioactive isoindole derivatives .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions or cell lines. To address this:
- Standardize protocols (e.g., consistent cell passage numbers, serum-free media for receptor-binding assays).
- Validate results using orthogonal methods (e.g., SPR for binding affinity corroborated with computational docking).
- Compare structural analogs (e.g., isoindole-pyrazole hybrids) to identify substituents influencing activity divergence .
Q. What computational strategies are effective in predicting the compound’s reactivity and binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) to model electron distribution and reactive sites (e.g., carbamothioyl group’s nucleophilicity).
- Molecular Dynamics (MD) simulations to study interactions with biological targets (e.g., protein-ligand stability in simulated physiological conditions).
- Machine learning (e.g., QSAR models) trained on datasets of isoindole derivatives to predict pharmacokinetic properties .
Q. What advanced analytical techniques are required to assess metabolic stability and degradation pathways?
- Methodological Answer :
- LC-MS/MS for metabolite profiling in hepatic microsomal assays.
- Isotopic labeling (e.g., ¹⁴C-tagged hexanamide chain) to track metabolic breakdown.
- HPLC-PDA to monitor pH-dependent stability, as the carbamothioyl group may hydrolyze under acidic conditions .
Q. How can researchers design experiments to elucidate the role of the 2-methoxyphenylcarbamothioyl group in target selectivity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens).
- Competitive binding assays using fluorescent probes to quantify affinity shifts.
- Cryo-EM or X-ray crystallography of the compound bound to its target (e.g., kinase domain) to visualize interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
